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molecular formula C9H12ClNO2 B1527778 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride CAS No. 42383-05-1

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Cat. No. B1527778
M. Wt: 201.65 g/mol
InChI Key: PJDXJVFXKIXEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159373

Procedure details

Substitution of an equivalent amount of 3-aminomethylphenylacetic acid hydrochloride for 4-aminomethylphenylacetic acid hydrochloride in the reaction with 2-t-butoxycarbonyloxyimino-2-phenylacetonitrile described in Example 54 gave 3-(N-t-butoxycarbonylaminomethyl)phenylacetic acid, m.p. 95°-96.5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=1.Cl.NCC1C=CC(CC(O)=O)=CC=1.[C:27]([O:31][C:32](ON=C(C1C=CC=CC=1)C#N)=[O:33])([CH3:30])([CH3:29])[CH3:28]>>[C:27]([O:31][C:32]([NH:2][CH2:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=1)=[O:33])([CH3:30])([CH3:29])[CH3:28] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC=1C=C(C=CC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC=1C=C(C=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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